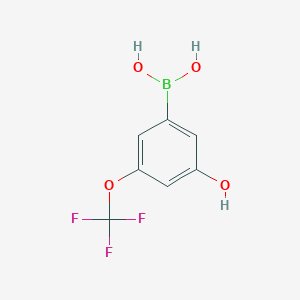

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-4(8(13)14)1-5(12)3-6/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDLDYUQPJRETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660298 | |

| Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-22-8 | |

| Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-(trifluoromethoxy)benzeneboronic acid 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid

CAS Number: 957120-22-8

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a specialized arylboronic acid that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique trifluoromethoxy and hydroxyl substitutions on the phenyl ring impart distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important reagent, with a focus on its practical utility in a research and development setting.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. A comprehensive study on (trifluoromethoxy)phenylboronic acid isomers provides valuable insights into these characteristics[1][2][3][4].

| Property | Value | Reference |

| CAS Number | 957120-22-8 | [5] |

| Molecular Formula | C₇H₆BF₃O₄ | |

| Molecular Weight | 221.93 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the substitution pattern. The hydroxyl proton will appear as a broad singlet, and the two protons of the boronic acid group will also be present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbon attached to the boron atom.

-

¹⁹F NMR: The fluorine NMR will show a characteristic signal for the trifluoromethoxy group.

-

¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tri-coordinated boronic acid.

Synthesis of this compound: A Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a reliable procedure can be adapted from general methods for the synthesis of hydroxyphenylboronic acids, such as those described in the patent literature[6]. The following is a plausible, detailed experimental protocol.

Reaction Scheme:

A diagram illustrating the two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

A small crystal of iodine can be added to initiate the reaction.

-

In a separate dropping funnel, dissolve 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

In a separate flame-dried flask under argon, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (1 M) until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents and boronic esters are highly sensitive to moisture. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low-Temperature Addition: The addition of the Grignard reagent to trimethyl borate is performed at low temperature (-78 °C) to control the exothermicity of the reaction and prevent the formation of byproducts from multiple additions of the Grignard reagent to the borate ester.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid and to neutralize any remaining Grignard reagent.

The Pivotal Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties. It is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and enhance the metabolic stability of a drug molecule. The hydroxyl group provides a site for hydrogen bonding, which can be crucial for binding to biological targets. Boronic acids themselves have emerged as important pharmacophores, with the first boronic acid-containing drug, Bortezomib, approved by the FDA in 2003[7].

This compound serves as a key building block in the synthesis of a wide range of biologically active compounds. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to construct biaryl or heteroaryl-aryl scaffolds. These structural motifs are prevalent in many classes of drugs, including kinase inhibitors, protease inhibitors, and receptor antagonists[8]. The presence of both the hydroxyl and trifluoromethoxy groups allows for fine-tuning of the physicochemical properties of the final drug candidate, such as solubility, lipophilicity, and metabolic stability.

Illustrative Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Generic Suzuki-Miyaura Coupling:

-

Reaction Setup:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Conclusion: An Enabling Tool for Chemical Innovation

This compound is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive boronic acid moiety with electronically and sterically influential hydroxyl and trifluoromethoxy groups makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

-

3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. (n.d.). AOBChem USA. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Center for Biotechnology Information. [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.).

- Preparation method of hydroxyphenylboronic acid. (n.d.).

- A kind of synthetic process improvement of 3,4,5-trifluorophenol. (n.d.).

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid: Molecular Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid, a specialized reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will dissect its molecular architecture to understand how its unique combination of functional groups dictates its physicochemical properties, reactivity, and utility as a building block in the development of novel compounds.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted arylboronic acid that serves as a versatile intermediate. Its identity is defined by the specific arrangement of a boronic acid group, a hydroxyl group, and a trifluoromethoxy group on a benzene ring.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 957120-22-8 | [1][2] |

| Molecular Formula | C₇H₆BF₃O₄ | |

| Molecular Weight | 221.93 g/mol | N/A |

| Appearance | Typically a white to off-white powder or crystalline solid | [3] |

| Purity | Commercially available with ≥95% purity |

Dissection of the Molecular Structure

The functionality of this reagent is a direct consequence of the interplay between its three key functional groups. Understanding their individual and collective electronic and steric effects is paramount for predicting its behavior in chemical reactions.

Caption: 2D structure of this compound.

The Phenylboronic Acid Moiety

The B(OH)₂ group is the cornerstone of this molecule's utility in cross-coupling reactions. It is a Lewis acidic functional group, capable of participating in the transmetalation step of catalytic cycles, most notably the Suzuki-Miyaura coupling.[4][5] The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.

The Trifluoromethoxy (-OCF₃) Group: A "Super Halogen"

The trifluoromethoxy group is a critical substituent in modern medicinal chemistry, often considered a "pseudo-halogen" due to its electronic properties.[6] Its influence is multifaceted:

-

Strong Inductive Effect: The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the aromatic ring.[7]

-

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, surpassing even the trifluoromethyl (-CF₃) group.[6][8] This property can enhance a molecule's ability to cross biological membranes, potentially improving bioavailability.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, which can extend the biological half-life of a drug candidate.[6][7]

The Hydroxyl (-OH) Group

Positioned meta to the boronic acid, the hydroxyl group acts as both a hydrogen bond donor and acceptor. Its electronic contribution is twofold: a weak electron-withdrawing inductive effect and a stronger electron-donating resonance effect (+R).

Synergistic Electronic Effects

The substituents are positioned at the 1, 3, and 5 positions of the phenyl ring. The powerful electron-withdrawing nature of the -OCF₃ group and the presence of the -OH group modulate the reactivity of the boronic acid. This electronic environment influences the rate and efficiency of its participation in palladium-catalyzed reactions.

Spectroscopic Characterization: Validating the Structure

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. While a comprehensive dataset for this specific molecule is not publicly available, we can predict its spectral characteristics based on extensive studies of its isomers and analogs.[9][10]

| Technique | Predicted Chemical Shift (δ) / Signal | Rationale and Explanation |

| ¹H NMR | Aromatic Protons: ~7.0-7.8 ppmHydroxyl Protons: Broad singlets | The aromatic protons will appear as distinct singlets or narrowly split multiplets, influenced by long-range coupling to fluorine. Their exact position is dictated by the combined electronic effects of the substituents. The B(OH)₂ and phenolic OH protons often appear as broad, exchangeable singlets. |

| ¹³C NMR | C-B: ~130-135 ppm (broad)C-OCF₃: ~150 ppm (quartet)-OCF₃: ~121 ppm (quartet) | The carbon attached to the boron (C-B) is often difficult to resolve. The carbons associated with the -OCF₃ group will exhibit characteristic quartets due to one-bond (¹JC-F) and three-bond (³JC-F) coupling with the fluorine atoms.[10] |

| ¹¹B NMR | ~28 ppm (broad singlet) | This chemical shift is characteristic of a tricoordinate boronic acid species in solution. The broadness is due to the quadrupolar nature of the boron nucleus.[9] |

| ¹⁹F NMR | ~ -57 to -58 ppm (singlet or fine multiplet) | The trifluoromethoxy group typically appears in this region. The signal may be a sharp singlet or show fine splitting due to long-range coupling with nearby aromatic protons.[9][10] |

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application for this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures.[4][11]

The presence of the electron-withdrawing trifluoromethoxy group can enhance the rate of the transmetalation step in the catalytic cycle, making this reagent an efficient coupling partner.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative, self-validating system. The choice of palladium catalyst, ligand, and base is critical and must be optimized based on the specific aryl halide coupling partner.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

| Component | Role | Example | Stoichiometry |

| Aryl Bromide (Ar-Br) | Electrophile | 4-Bromoanisole | 1.0 equiv |

| Boronic Acid | Nucleophile | This compound | 1.2 - 1.5 equiv |

| Palladium Catalyst | Active Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1-5 mol% |

| Base | Boronate Activation | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |

| Solvent | Reaction Medium | Dioxane/Water or Toluene/Ethanol/Water | - |

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery

The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[13] The 3-hydroxy-5-(trifluoromethoxy)phenyl motif is valuable for several reasons:

-

Enhanced Potency and Selectivity: The unique electronic and steric profile can lead to stronger and more specific interactions with biological targets.[14]

-

Improved Pharmacokinetic Profile: The high lipophilicity and metabolic stability conferred by the -OCF₃ group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

-

Scaffold Hopping and Bioisosterism: This moiety can serve as a bioisostere for other chemical groups, allowing chemists to modulate a lead compound's properties while retaining its biological activity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or fume hood.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles.[15][16]

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid formation and inhalation of dust.[15][16]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). [Link]

-

3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. AOBChem USA. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]

-

Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. benchchem.com [benchchem.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid: A Key Building Block for Modern Drug Discovery

For Immediate Release

Abstract

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic properties and metabolic stability to parent molecules, while the hydroxyl and boronic acid functionalities offer versatile handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions.[1][2][3] This in-depth technical guide provides a scientifically grounded, step-by-step methodology for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Fluorinated arylboronic acids are a distinguished class of reagents with broad applications in organic synthesis.[4] The incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance the Lewis acidity and metabolic stability of the parent compounds.[4] The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can modulate the pKa of nearby functionalities and improve the pharmacokinetic profile of drug candidates.

This compound is of particular interest due to its trifunctional nature. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of substrates.[3][5] The hydroxyl group provides a site for derivatization, such as etherification or esterification, and can also participate in hydrogen bonding interactions within a biological target. The meta-substitution pattern of these groups offers a unique structural motif for scaffold decoration in drug design.

This guide will detail a robust and reproducible synthetic route to this compound, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to 3-bromo-5-(trifluoromethoxy)phenol as a suitable starting material. This precursor contains the required carbon skeleton and the trifluoromethoxy group. The synthetic challenge lies in the selective introduction of the boronic acid functionality at the C-1 position without interfering with the acidic phenolic proton. A common and effective strategy involves a protection-metalation-borylation-deprotection sequence. A patent for the general preparation of hydroxyphenylboronic acids from bromophenols supports this approach.[6]

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the organometallic steps and should be obtained from a solvent purification system or freshly distilled from an appropriate drying agent. All reactions involving organometallic intermediates must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent interference from the acidic phenolic proton during the subsequent metalation step, the hydroxyl group of 3-bromo-5-(trifluoromethoxy)phenol must be protected. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the strongly basic conditions of the metalation step and can be readily cleaved under acidic conditions.

Protocol:

-

To a stirred solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene.

Expert Insight: The choice of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic MOM-Cl. The reaction is performed at 0 °C initially to control the exothermicity.

Step 2: Lithiation and Borylation

The protected aryl bromide is converted to the corresponding boronic acid via a lithiation-borylation sequence. This involves a lithium-halogen exchange followed by trapping the resulting aryllithium species with a trialkyl borate.

Protocol:

-

Dissolve the MOM-protected 1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Expert Insight: The extremely low temperature (-78 °C) is critical for the stability of the aryllithium intermediate and to prevent side reactions. Triisopropyl borate is used in excess to ensure complete trapping of the aryllithium species. The slow warming to room temperature allows for the complete formation of the boronate ester. This lithiation-borylation methodology is a well-established and robust method for the synthesis of boronic acids.[7][8][9]

Step 3: Hydrolysis and Deprotection

The boronate ester is hydrolyzed to the boronic acid, and the MOM protecting group is cleaved under acidic conditions to yield the final product.

Protocol:

-

Cool the reaction mixture from the previous step to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.

-

Stir the mixture vigorously for 2-4 hours at room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a solid.

Expert Insight: The acidic workup serves the dual purpose of hydrolyzing the boronate ester and cleaving the MOM protecting group in a single step. The purity of the final product is crucial for its successful application in subsequent reactions like Suzuki-Miyaura couplings.

Overall Synthetic Scheme

Caption: Overall synthetic route for this compound.

Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (DMSO-d₆, δ ppm) | Predicted ¹³C NMR (DMSO-d₆, δ ppm) | Predicted ¹⁹F NMR (DMSO-d₆, δ ppm) |

| This compound | C₇H₆BF₃O₄ | 221.93 | 9.8 (s, 1H, OH), 8.1 (s, 2H, B(OH)₂), 7.2-7.0 (m, 3H, Ar-H) | 158.0 (C-O), 149.0 (C-OCF₃), 120.5 (q, J = 256 Hz, CF₃), 120.0, 115.0, 110.0 | -58.0 |

Note: Predicted NMR data is for illustrative purposes. Actual values may vary.

Safety Considerations

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Methoxymethyl chloride (MOM-Cl): A known carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Triisopropyl borate: Flammable liquid and vapor.

-

Hydrochloric acid: Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a robust protection-metalation-borylation-deprotection strategy, this valuable building block can be accessed in good yield and high purity. The insights into the rationale behind the experimental choices are intended to empower researchers to troubleshoot and adapt this methodology for the synthesis of other functionalized arylboronic acids, thereby accelerating innovation in drug discovery and materials science.

References

-

Dymek, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2052. [Link]

-

Ishiyama, T., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128. [Link]

-

Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 390-399. [Link]

-

Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-110. [Link]

-

Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation. Angewandte Chemie International Edition, 54(20), 6033-6037. [Link]

-

AOBChem USA. 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. [Link]

-

LookChem. 3-Bromo-5-(trifluoromethoxy)phenol CAS NO.1197239-47-6. [Link]

-

Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3539. [Link]

-

Aggarwal, V. K., & Bell, M. L. (2017). Standard Lithiation–Borylation A user's guide. [Link]

-

Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. [Link]

-

Oakwood Chemical. 3-Bromo-5-(trifluoromethyl)phenol. [Link]

- Cangzhou Purui Dongfang Science & Technology Co Ltd. (2020). Preparation method of hydroxyphenylboronic acid. CN111072698A.

-

PubChem. 3-Bromo-5-(trifluoromethyl)phenol. [Link]

-

Olsson, V. (2009). Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionalization. DiVA portal. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Carbometalation. [Link]

-

Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol Research Portal. [Link]

-

Maligres, P. E., et al. (2012). Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Organic Preparations and Procedures International, 44(3), 284-288. [Link]

- Jiangsu Aikon Biopharmaceutical R&D Co Ltd. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.

-

Scott Rychnovsky lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 10, 831825. [Link]

-

Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

-

Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to the ¹H NMR Characterization of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid

Introduction: The Role of Fluorinated Phenylboronic Acids in Modern Drug Discovery

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a key structural motif in contemporary medicinal chemistry and materials science. As a trifluoromethoxy-substituted phenylboronic acid, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The trifluoromethoxy (-OCF₃) group is of particular interest as a "super-methoxy" bioisostere; it is strongly electron-withdrawing, metabolically stable, and can significantly enhance properties such as lipophilicity and cell membrane permeability, which are crucial for developing effective drug candidates.[1][2]

Given its pivotal role, unequivocal structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as the primary analytical technique for this purpose. This guide provides an in-depth exploration of the ¹H NMR characterization of this compound, blending theoretical principles with practical, field-proven experimental protocols.

Section 1: Molecular Structure and a Priori Spectral Prediction

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. The compound features a 1,3,5-trisubstituted benzene ring, which dictates the symmetry and, consequently, the number and type of proton signals.

Caption: Standardized workflow for ¹H NMR characterization.

2.1. Step-by-Step Methodology

-

Solvent Selection (The Causality): The choice of deuterated solvent is critical.

-

DMSO-d₆: An excellent choice for observing exchangeable protons (-OH) as sharp singlets due to its ability to form hydrogen bonds. [3] * Methanol-d₄ (CD₃OD): Useful for breaking up boroxines (cyclic anhydrides of boronic acids) which can form upon storage and lead to complex, uninterpretable spectra. [4]However, it will cause the exchangeable -OH and -B(OH)₂ protons to exchange with the solvent's deuterium, making them disappear from the spectrum.

-

Acetone-d₆: Offers good solubility for many phenylboronic acids and is less hygroscopic than DMSO-d₆. [1] * For this guide, DMSO-d₆ is selected to enable the characterization of all protons.

-

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the solid this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Gently vortex or sonicate the vial until the solid is completely dissolved.

-

Using a pipette with a cotton filter, transfer the solution into a 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Number of Scans (ns): 16 to 64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures quantitative integration.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate for most organic molecules.

-

Acquisition Time (at): ~3-4 seconds.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals to determine the relative ratio of protons.

-

Section 3: Spectral Interpretation and Data Analysis

A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit signals in three distinct regions.

3.1. Analysis of the Aromatic Region (δ 7.0 - 7.5 ppm)

Due to the complex interplay of electronic effects, precise assignment requires careful analysis. The proton at the C4 position, situated between two electron-donating/withdrawing oxygen-containing groups, will have a distinct chemical shift from the protons at C2 and C6, which are ortho to the boronic acid group.

-

Signal 1, 2, and 3: Three narrow multiplets, each integrating to 1H. The small splitting (~2-3 Hz) within each multiplet is characteristic of ⁴J meta-coupling. [5]Tentative assignments would place the H4 proton at a slightly different chemical shift than the H2 and H6 protons.

3.2. Analysis of Exchangeable Protons

The signals for protons attached to heteroatoms are often broad and their chemical shifts can vary with concentration, temperature, and water content. [6]

-

Phenolic -OH: A relatively sharp singlet (in dry DMSO-d₆) typically appearing downfield, often above δ 9.0 ppm. This signal integrates to 1H.

-

Boronic Acid -B(OH)₂: A broad singlet integrating to 2H. Its chemical shift is highly variable and can appear between δ 5.0 and 8.5 ppm. This signal is often the broadest in the spectrum due to rapid exchange and quadrupolar coupling with the boron nucleus.

3.3. Summary of Quantitative Data

The following table summarizes the expected ¹H NMR data.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H₂, H₄, H₆) | ~7.0 - 7.5 | m (multiplet) | ~2-3 | 3H (total) |

| Ar-OH | > 9.0 | s (singlet) | N/A | 1H |

| B(OH )₂ | ~5.0 - 8.5 | br s (broad singlet) | N/A | 2H |

Section 4: Advanced Considerations and Troubleshooting

4.1. The Challenge of Boroxine Formation

Boronic acids have a known propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. [7]This equilibrium between the monomeric acid and the trimeric boroxine can lead to signal broadening or the appearance of multiple sets of aromatic signals, complicating spectral interpretation.

-

Validation Protocol: If multiple aromatic species are suspected, re-acquire the spectrum in Methanol-d₄. The methanol will react with the boroxine to break it down, yielding the boronic acid dimethyl ester and simplifying the spectrum to a single set of aromatic signals, thus confirming the carbon skeleton's integrity. [4] 4.2. pH and Solvent Effects

The chemical shifts of the B(OH)₂ and phenolic OH protons are highly sensitive to the sample's microenvironment. Traces of acid or base can catalyze proton exchange, leading to signal broadening or disappearance. In aqueous solutions, changes in pH can lead to the formation of the tetrahedral boronate species, which dramatically alters the NMR spectrum. [8]Maintaining a consistent, dry, and neutral solvent environment is key to reproducibility.

Conclusion

The ¹H NMR characterization of this compound is a powerful and essential tool for its structural validation. A systematic approach, beginning with an understanding of the substituent effects on chemical shifts and coupling constants, followed by a meticulous experimental protocol, enables a confident and accurate interpretation of the resulting spectrum. By being mindful of potential complexities such as boroxine formation and solvent effects, researchers and drug development professionals can ensure the identity and purity of this vital chemical building block, thereby upholding the integrity of their synthetic endeavors.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]

-

Yokoyama, T., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]

-

South Dakota State University. 11B NMR Chemical Shifts. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Squarespace. ortho meta para. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. [Link]

-

Tzakos, A. G., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(10), 1269. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Massachusetts Amherst. 1H NMR spectra of aromatic compounds. [Link]

-

Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. raineslab.com [raineslab.com]

- 4. reddit.com [reddit.com]

- 5. acdlabs.com [acdlabs.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Acidity and pKa of (Trifluoromethoxy)phenylboronic Acids

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Arylboronic acids are indispensable reagents in modern chemistry, with their utility spanning from Suzuki-Miyaura cross-coupling reactions to the development of chemical sensors and therapeutic agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, offers a powerful strategy to modulate the physicochemical properties of these molecules, including their acidity, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the acidity and pKa of (trifluoromethoxy)phenylboronic acid isomers. We will explore the fundamental principles of boronic acid acidity, dissect the unique electronic influence of the -OCF3 substituent, present and interpret experimentally determined pKa values, and provide detailed protocols for their measurement. This document is intended for researchers, scientists, and drug development professionals who require a detailed, field-proven understanding of these important chemical entities.

The Fundamentals of Boronic Acid Acidity: A Lewis Acid Perspective

A common misconception is to view boronic acids as Brønsted acids that donate a proton. Instead, their acidity arises from their character as Lewis acids. The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base. In aqueous media, this base is typically a hydroxide ion (OH⁻). This interaction results in the conversion of the neutral, trigonal planar boronic acid (sp² hybridized boron) into a negatively charged, tetrahedral boronate species (sp³ hybridized boron).[1][3]

The equilibrium that defines the pKa of a boronic acid in water is therefore:

R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal. The stability of this tetrahedral boronate intermediate is the primary determinant of the compound's acidity. Substituents on the aromatic ring that can stabilize this negative charge will increase the acidity, resulting in a lower pKa value.

Caption: Equilibrium of a boronic acid with water, forming the tetrahedral boronate.

The Unique Electronic Signature of the Trifluoromethoxy (-OCF3) Group

The -OCF3 group is a fascinating substituent used frequently in medicinal chemistry to enhance metabolic stability and cell permeability.[2] Its effect on the acidity of an aromatic ring is profound and stems from a combination of strong inductive withdrawal and a counteracting, though weaker, resonance effect.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the sigma bonds. This is the dominant electronic effect of the -OCF3 group.[1][4] This electron withdrawal significantly stabilizes the negative charge on the tetrahedral boronate species, thereby increasing acidity.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system. However, this resonance donation is significantly diminished compared to a methoxy (-OCH3) group. The powerful electron-withdrawing fluorine atoms pull the oxygen's lone-pair density towards themselves, making them less available for donation to the ring.[5][6]

-

Conformational Influence: The O–CF3 bond tends to lie in a plane orthogonal to the aromatic ring. This conformation minimizes repulsion between the fluorine lone pairs and the ring's π-electrons and further restricts the resonance interaction.[5]

The net result is that the trifluoromethoxy group acts as a potent, long-range electron-withdrawing substituent, a property that directly impacts the pKa of (trifluoromethoxy)phenylboronic acids.[4][7]

Acidity of (Trifluoromethoxy)phenylboronic Acid Isomers: Data and Analysis

The position of the -OCF3 group on the phenyl ring has a dramatic and predictable impact on the acidity of the boronic acid. Experimental data, primarily acquired through potentiometric and spectrophotometric titrations, clearly illustrates these positional effects.[1][6][8]

Comparative pKa Values

The following table summarizes the pKa values for the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid, alongside related compounds for context.

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKa (Spectrophotometric) | pKa (Potentiometric) |

| -OCF₃ | ortho | 9.9 | 9.9 |

| -OCF₃ | meta | 7.8 | 7.7 |

| -OCF₃ | para | 7.7 | 7.7 |

| -H (Unsubstituted) | - | 8.8 | 8.8 |

| -CF₃ | meta | 7.6 | 7.5 |

| -CF₃ | para | 7.5 | 7.5 |

| -OCH₃ | ortho | 9.8 | 9.7 |

| -F | para | 8.2 | 8.1 |

| Data sourced from Adamczyk-Woźniak et al. (2021).[1] |

Analysis of Acidity Trends

-

Meta and Para Isomers: As anticipated, the placement of the strongly electron-withdrawing -OCF3 group at the meta and para positions leads to a significant increase in acidity (a pKa drop of over one unit) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] This is a direct consequence of the inductive effect stabilizing the anionic boronate species. The acidity is comparable to that of the corresponding (trifluoromethyl)phenylboronic acids, highlighting the dominance of the inductive effect for both -CF3 and -OCF3 groups.[9]

-

The Ortho Anomaly: In stark contrast, the ortho isomer is substantially less acidic (pKa ≈ 9.9) than both its meta/para counterparts and even the parent phenylboronic acid.[1][6][8] This is a classic example of an "ortho effect" and can be attributed to two primary factors:

-

Steric Hindrance: The bulky -OCF3 group adjacent to the boronic acid moiety sterically impedes the geometric change from a trigonal planar acid to a more crowded tetrahedral boronate. This steric strain destabilizes the conjugate base, shifting the equilibrium towards the acid form and thus increasing the pKa.[10]

-

Intramolecular Interactions: There is evidence of a weak intramolecular hydrogen bond between one of the boronic acid's hydroxyl protons and an oxygen or fluorine atom of the -OCF3 group.[8] This interaction stabilizes the neutral acid form, making it less favorable to deprotonate, which also contributes to the higher pKa.

-

Field-Proven Protocols for pKa Determination

Accurate pKa determination is critical for understanding and applying these molecules. The two most common and reliable methods are potentiometric and spectrophotometric titrations.[11][12]

Caption: A generalized workflow for determining pKa via titration methods.

Protocol: Potentiometric Titration

This method relies on monitoring the change in pH of the boronic acid solution as a standardized base is added.

-

Rationale: This is a direct measurement of proton activity. The pKa corresponds to the pH at the half-equivalence point, where [boronic acid] = [boronate]. The choice of a carbonate-free titrant is critical because carbonate impurities can buffer the solution and distort the titration curve.

-

Methodology:

-

Preparation: Prepare an aqueous solution of the (trifluoromethoxy)phenylboronic acid at a known concentration (e.g., 1-5 mM). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKaapp) specific to that solvent system. Prepare a standardized, carbonate-free solution of 0.1 M NaOH.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00).

-

Titration: Place a known volume of the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Data Collection: Add small, precise aliquots of the NaOH titrant. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the pH at the point where half of the volume required to reach the equivalence point has been added. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted to precisely locate the equivalence point.

-

Protocol: UV-Vis Spectrophotometric Titration

This method is advantageous for small sample quantities and relies on the difference in the UV-Vis absorbance spectra between the neutral boronic acid and the anionic boronate.[13][14]

-

Rationale: The change in hybridization and geometry from the sp² acid to the sp³ boronate alters the electronic structure and, consequently, the UV-Vis spectrum. By monitoring this change across a range of pH values, the pKa can be determined.

-

Methodology:

-

Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 6 to 11).

-

Spectral Scan: Determine the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated form (in acidic buffer, e.g., pH 2) and the fully deprotonated form (in basic buffer, e.g., pH 12).

-

Data Collection: Prepare a series of samples in the different buffer solutions, each with the same final concentration of the boronic acid. Measure the absorbance of each sample at the predetermined λ_max_diff.

-

Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve, which corresponds to the half-way point between the minimum and maximum absorbance.

-

Conclusion and Outlook

The acidity of (trifluoromethoxy)phenylboronic acids is a nuanced property governed by a delicate interplay of inductive, resonance, and steric effects. The strong electron-withdrawing nature of the -OCF3 group significantly enhances the acidity of the meta and para isomers, making them valuable building blocks where increased Lewis acidity is desired.[1] Conversely, the ortho isomer displays markedly lower acidity due to steric hindrance, a critical consideration for applications in catalysis or sensor design where the geometry of the boron center is paramount.[6][8] A thorough understanding of these principles, supported by robust experimental determination using techniques like potentiometric and spectrophotometric titrations, is essential for the rational design and successful application of these powerful chemical tools in drug discovery and materials science.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2167. [Link]

-

Bandyopadhyay, A., & Varma, R. S. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, e202104044. [Link]

-

Zarzeczańska, D., Sporzyński, A., & Adamczyk-Woźniak, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Zarzeczańska, D., Sporzyński, A., & Adamczyk-Woźniak, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2167. [Link]

-

Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

-

Taslim, C., & Isgor, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 629. [Link]

-

Alarcón-Espósito, J., Notario, R., & Quijada-Maldonado, E. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(21), 7434. [Link]

-

Poulter, R., & Schlosser, M. (2007). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Tetrahedron, 63(35), 8563-8566. [Link]

-

Adamczyk-Woźniak, A., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Fluorine Chemistry. [Link]

-

Matoušek, V., Togni, A., & Posternak, G. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. CHIMIA International Journal for Chemistry, 69(11), 693-696. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Zarzeczańska, D., Sporzyński, A., & Adamczyk-Woźniak, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]

-

Zarzeczańska, D., et al. (2024). Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids in water and substituent’s Hammett constants (σ). ResearchGate. [Link]

-

Tirand, L., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. [Link]

-

Johnson, B. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Alarcón-Espósito, J., et al. (2022). Ionization constant (pKa) for some boronic acids. ResearchGate. [Link]

-

Durka, K., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(23), 4349. [Link]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [kuscholarworks.ku.edu]

An In-Depth Technical Guide on the Stability and Storage of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid

Introduction

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. Its unique trifluoromethoxy and hydroxyl substitutions on the phenyl ring impart specific electronic and steric properties, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, the efficacy and reproducibility of reactions involving this and other arylboronic acids are intrinsically linked to their stability and proper handling. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, outlines best practices for its storage, and presents a foundational protocol for assessing its long-term stability.

Physicochemical Properties and Inherent Stability Considerations

Understanding the inherent chemical nature of this compound is fundamental to appreciating its stability profile.

| Property | Value/Information | Source |

| Molecular Formula | C7H6BF3O4 | [2] |

| CAS Number | 957120-22-8 | [2] |

| Appearance | White to slightly pale yellow solid (crystal - powder) | [3] |

| Melting Point | 89°C | [3] |

The presence of the boronic acid functional group (-B(OH)2) is central to both its reactivity and its potential for degradation. Arylboronic acids are known to be susceptible to several degradation pathways, which can be exacerbated by improper handling and storage.

Key Factors Influencing Stability:

-

Moisture: Exposure to moisture can lead to hydrolysis and the formation of boroxines (anhydrides), which may impact reactivity in subsequent chemical transformations.[4] The safety data sheet for the related compound 3-(Trifluoromethoxy)phenylboronic acid notes that it contains varying amounts of the anhydride.[5]

-

Oxidation: Arylboronic acids can undergo oxidation, particularly in the presence of air and certain metal catalysts. This process can lead to the formation of phenolic byproducts.[6][7]

-

Protodeboronation: This is a significant degradation pathway for many arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding arene. This process can be influenced by pH, temperature, and the presence of catalysts.[8][9] Electron-deficient arenes, which could be relevant to this trifluoromethoxy-substituted compound, may undergo protodeboronation via a transient aryl anionoid pathway.[8]

-

Light and Heat: While specific data for this compound is limited, many organic molecules are sensitive to light and elevated temperatures, which can accelerate decomposition. Some suppliers recommend storing related compounds in a cool and dark place.[5]

The trifluoromethoxy group, being strongly electron-withdrawing, can influence the acidity and electronic properties of the boronic acid, which in turn can affect its stability profile.[10]

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound, adherence to strict storage and handling protocols is paramount.

Optimal Storage Conditions:

Based on supplier recommendations and the known chemistry of arylboronic acids, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[11][12] Refrigerated conditions are also suggested for similar compounds.[13] | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidation and moisture-mediated degradation. |

| Container | Keep in a tightly closed container.[2][5][14] | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Store in a dark place.[5] | Protects against potential light-induced degradation. |

Safe Handling Practices:

Proper handling in a laboratory setting is crucial to maintain the compound's purity and ensure user safety.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[2][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][16]

-

Dispensing: When dispensing the solid, minimize the generation of dust.[15] Use non-sparking tools.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[16][17]

Potential Degradation Pathways

A critical aspect of managing the stability of this compound is understanding its potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound under specific conditions, a structured experimental approach is necessary.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. usbio.net [usbio.net]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Technical Guide: Solubility of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid in Organic Solvents

Introduction: The Importance of a Well-Defined Solubility Profile

(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a specialized building block in modern organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational for constructing complex biaryl structures common in pharmaceuticals and advanced materials[1]. The successful execution of these reactions, however, is critically dependent on the solubility of all components. A precise understanding of the solubility of this boronic acid in relevant organic solvents is not merely academic; it is a prerequisite for:

-

Reaction Optimization: Ensuring a homogeneous reaction mixture to maximize catalytic efficiency and product yield.

-

Process Scalability: Developing reliable and reproducible synthetic procedures for large-scale production.

-

Purification Strategy: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation Development: In medicinal chemistry, solubility directly impacts bioavailability and the choice of delivery vehicles.

This guide provides researchers with the theoretical framework and practical methodology to expertly characterize and leverage the solubility of this unique reagent.

Molecular Profile: Deconstructing the Drivers of Solubility

The solubility of this compound is a composite of the properties of its three key functional groups. Understanding their individual contributions is crucial for predicting its behavior.

-

The Phenylboronic Acid Core (-B(OH)₂): This group is inherently polar and capable of acting as both a hydrogen bond donor and acceptor. It can self-condense to form cyclic boroxines, especially in non-polar solvents or upon heating, which can complicate solubility measurements[2]. Phenylboronic acid itself generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[2][3][4].

-

The Hydroxyl Group (-OH): As a classic protic group, the hydroxyl moiety significantly increases polarity and provides an additional, strong hydrogen bond donor site. This feature enhances solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, THF, DMF).

-

The Trifluoromethoxy Group (-OCF₃): This substituent is a powerful modulator of molecular properties.

-

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl (-CF₃) or a simple methoxy (-OCH₃) group[5][6]. This property strongly favors solubility in non-polar and moderately polar organic solvents[7].

-

Strong Electron-Withdrawing Nature: The group's potent inductive effect alters the electronic distribution of the aromatic ring[5][7].

-

Weak Hydrogen Bond Acceptor: The fluorine atoms diminish the ability of the oxygen to act as a hydrogen bond acceptor[5].

-

Synergistic Effect: The molecule presents a fascinating dichotomy. The polar -B(OH)₂ and -OH groups drive solubility in polar media, while the highly lipophilic -OCF₃ group promotes solubility in less polar, organic environments. The ultimate solubility in a given solvent will be determined by the balance of these competing intermolecular forces.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. Based on the molecular profile, we can categorize potential solvents and predict their efficacy.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dioxane, Ethyl Acetate, DMF): These solvents are expected to be highly effective. Their ability to accept hydrogen bonds from the -OH and -B(OH)₂ groups, combined with their capacity to engage in dipole-dipole interactions, should lead to strong solvation. Indeed, acetone has been noted as a solvent providing very good solubility for (trifluoromethoxy)phenylboronic acids[8].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the hydrogen bonding potential suggests high solubility, caution is warranted. Alcohols can react with boronic acids to form boronate esters, potentially altering the identity of the solute during the experiment.

-

Ethers (e.g., Diethyl Ether, MTBE): Ethers are known to be good solvents for phenylboronic acid[3]. The lipophilic -OCF₃ group should further enhance solubility in these media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents offer moderate polarity. Chloroform, in particular, often provides good solubility for boronic acids and their esters[3][4].

-

Non-Polar/Hydrocarbon Solvents (e.g., Toluene, Hexanes, Methylcyclohexane): Solubility is expected to be very low in these solvents. Despite the lipophilic -OCF₃ group, the strong intermolecular hydrogen bonding of the solid boronic acid (dimer formation) will likely dominate, preventing dissolution in non-polar media. Phenylboronic acid itself has very low solubility in hydrocarbons[2][3][4].

Experimental Protocol: Isothermal Solubility Determination

This section details a robust, self-validating workflow for accurately measuring the equilibrium solubility of this compound. The method is based on achieving thermodynamic equilibrium and quantifying the dissolved solute via High-Performance Liquid Chromatography (HPLC).

4.1. Mandatory Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

4.2. Step-by-Step Methodology

Objective: To determine the concentration of a saturated solution at a defined temperature.

Materials:

-